molecular formula C8H5N3O3S B2773048 2-amino-6-nitro-4H-1,3-benzothiazin-4-one CAS No. 4501-67-1

2-amino-6-nitro-4H-1,3-benzothiazin-4-one

Cat. No.: B2773048
CAS No.: 4501-67-1
M. Wt: 223.21
InChI Key: DVNODYDWKZZBKS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-nitro-4H-1,3-benzothiazin-4-one typically involves the reaction of anthranilic acid derivatives with nitro-substituted isothiocyanates . The reaction proceeds through the formation of thiourea intermediates, which undergo cyclization to form the benzothiazinone core. The reaction conditions often require the use of strong acids like concentrated sulfuric acid to promote cyclization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents .

Chemical Reactions Analysis

Types of Reactions

2-amino-6-nitro-4H-1,3-benzothiazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Biological Activity

2-Amino-6-nitro-4H-1,3-benzothiazin-4-one (also known as benzothiazinone or BTZ) is a compound with significant biological activity, particularly noted for its antibacterial properties against Mycobacterium tuberculosis (Mtb). This article explores the biological mechanisms, efficacy, and potential therapeutic applications of this compound, supported by diverse research findings and case studies.

Chemical Structure and Properties

This compound is characterized by:

  • Chemical Formula : C8_8H6_6N2_2O2_2S
  • Molecular Weight : 194.21 g/mol
  • Functional Groups : Nitro group (-NO2_2), amino group (-NH2_2), and a benzothiazine core.

This unique structure contributes to its biological activity, particularly in its interaction with bacterial enzymes.

The primary mechanism through which this compound exerts its antibacterial effects involves the inhibition of decaprenylphosphoryl-β-D-ribose oxidase 1 (DprE1), a crucial enzyme in the biosynthesis of arabinogalactan in the cell wall of Mtb. The compound undergoes metabolic activation where the nitro group is reduced to a nitroso intermediate, which then interacts with cysteine residues in the target enzyme, leading to its inhibition .

Biological Activity and Efficacy

Research has demonstrated that this compound exhibits potent bactericidal activity against both susceptible and drug-resistant strains of Mtb. In vitro studies have shown:

Compound Activity Against Mtb Mechanism
This compoundEffective against both drug-sensitive and resistant strainsInhibition of DprE1 via nitroso intermediate formation
PBTZ169 (related compound)Similar efficacy; advanced into clinical trialsSame mechanism as above

Case Studies

  • Clinical Trials : A Phase IIa clinical trial involving PBTZ169 demonstrated significant reductions in bacterial load in patients with drug-resistant tuberculosis . This supports the therapeutic potential of benzothiazinones.
  • Preclinical Studies : Studies on various derivatives of benzothiazinones have shown that modifications to the nitro group can enhance or reduce biological activity, indicating a structure-activity relationship that can be exploited for drug development .

Safety Profile

The safety profile of this compound appears favorable based on animal studies. Toxicological assessments indicate minimal adverse effects at therapeutic doses, making it a promising candidate for further clinical development .

Future Directions

Research is ongoing to optimize the efficacy and safety of this compound and its derivatives. The focus includes:

  • Modulation of Metabolism : Understanding how to minimize unwanted metabolic pathways (e.g., hydride-Meisenheimer complex formation) that may reduce efficacy .
  • Combination Therapies : Exploring synergistic effects with existing tuberculosis treatments to enhance overall therapeutic outcomes.

Properties

IUPAC Name

2-amino-6-nitro-1,3-benzothiazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3S/c9-8-10-7(12)5-3-4(11(13)14)1-2-6(5)15-8/h1-3H,(H2,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNODYDWKZZBKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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